molecular formula C7H11ClN4O B1528645 5-(chloromethyl)-1-(oxan-4-yl)-1H-1,2,3,4-tetrazole CAS No. 1340126-75-1

5-(chloromethyl)-1-(oxan-4-yl)-1H-1,2,3,4-tetrazole

Cat. No. B1528645
CAS RN: 1340126-75-1
M. Wt: 202.64 g/mol
InChI Key: FWVVAFAHAVMSBX-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-1-(oxan-4-yl)-1H-1,2,3,4-tetrazole, also known as CMOT, is a heterocyclic compound containing nitrogen, oxygen, and chlorine atoms that has been used for a variety of applications in scientific research. It is a versatile compound that can be used to synthesize a range of compounds and as a catalyst in various reactions. CMOT is also an important component of several pharmaceuticals, including those used to treat hypertension and diabetes.

Scientific Research Applications

Synthesis and Functionalization in Organic Chemistry

5-Substituted tetrazoles, like 5-(chloromethyl)-1-(oxan-4-yl)-1H-1,2,3,4-tetrazole, play a crucial role in organic chemistry. They serve as intermediates in the synthesis of other heterocycles and as activators in oligonucleotide synthesis. These tetrazoles are particularly important in medicinal chemistry due to their similarity to carboxylic acids, offering similar acidity but higher lipophilicity and metabolic resistance. Their synthesis and functionalization involve various methods, including acidic media/proton catalysis, Lewis acids, and organometallic or organosilicon azides. The process of functionalizing these compounds can be challenging due to the formation of isomeric products, and microwave-assisted approaches have been developed to improve efficiency (Roh, Vávrová, & Hrabálek, 2012).

Structural Analysis and Drug Design

The structural analysis of tetrazole derivatives, including those similar to 5-(chloromethyl)-1-(oxan-4-yl)-1H-1,2,3,4-tetrazole, has been conducted using X-ray crystallography. These studies provide insight into their molecular structure, crucial for drug design. Tetrazoles are known for their role in pharmacokinetics, pharmacodynamics, and metabolism in drug development. They have been studied for their interaction with enzymes like cyclooxygenase-2, demonstrating their potential as COX-2 inhibitors (Al-Hourani et al., 2015).

Applications in Medicinal Chemistry

In medicinal chemistry, oxadiazoles and tetrazoles are frequently used as motifs in drug-like molecules. These compounds are often employed as bioisosteric replacements for ester and amide functionalities. The current research includes systematic comparisons of oxadiazole isomers, showing variations in lipophilicity, metabolic stability, hERG inhibition, and aqueous solubility. Novel synthetic routes have been developed for the efficient production of these compounds, highlighting their significance in drug development (Boström et al., 2012).

Gas Adsorption and Separation

Tetrazole-based compounds, such as 5-(chloromethyl)-1-(oxan-4-yl)-1H-1,2,3,4-tetrazole, have been utilized in the development of porous metal-organic frameworks for gas adsorption. These frameworks demonstrate capabilities in gas sorption and separation, particularly for gases like N2, H2, O2, and CO2. They offer high selectivity ratios for gases, suggesting potential applications in gas separation or purification (Zhang et al., 2010).

Catalytic Applications

1H-Tetrazole has been used as a catalyst in phosphomorpholidate coupling reactions, which is essential for the synthesis of nucleoside diphosphate sugars. This process demonstrates high efficiency and yield, indicating the catalytic versatility of tetrazole derivatives (Wittmann & Wong, 1997).

properties

IUPAC Name

5-(chloromethyl)-1-(oxan-4-yl)tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClN4O/c8-5-7-9-10-11-12(7)6-1-3-13-4-2-6/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWVVAFAHAVMSBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2C(=NN=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(chloromethyl)-1-(oxan-4-yl)-1H-1,2,3,4-tetrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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